molecular formula C19H15N3O3 B3905124 (4Z)-3-METHYL-4-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-3-METHYL-4-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B3905124
M. Wt: 333.3 g/mol
InChI Key: JMJADCXUIMSXIP-ZCGKYBKNSA-N
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Description

(4Z)-3-METHYL-4-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Properties

IUPAC Name

(4Z)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-14-18(19(23)21(20-14)16-9-3-2-4-10-16)12-6-8-15-7-5-11-17(13-15)22(24)25/h2-13H,1H3/b8-6+,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJADCXUIMSXIP-ZCGKYBKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C=C\C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-4-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the nitrophenyl and other substituents through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-4-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to a variety of functionalized pyrazolones.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-3-METHYL-4-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the nitrophenyl group is particularly important for its biological activity.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-4-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-3-METHYL-4-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its combination of a pyrazolone core with a nitrophenyl group, providing a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4Z)-3-METHYL-4-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
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(4Z)-3-METHYL-4-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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